![molecular formula C15H11I3O4 B1211776 Thyropropic acid CAS No. 51-26-3](/img/structure/B1211776.png)
Thyropropic acid
Overview
Description
Thyropropic acid is an aromatic ether . It has a molecular formula of C15H11I3O4 .
Molecular Structure Analysis
The molecular structure of Thyropropic acid is represented by the InChI string: InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21)
. This represents the connectivity and hydrogen count of its atoms.
Scientific Research Applications
Agriculture
While specific information on the use of thyropropic acid in agriculture is not readily available, carboxylic acids, in general, play significant roles in agriculture . They are used to adjust the pH of soils, making them more hospitable for plants . They also aid in nutrient uptake as they can bind with minerals, a process known as chelation, and then allow the minerals to be taken up by the plant .
Pharmaceuticals
Thyropropic acid does not have any specific applications in the pharmaceutical industry as of now . However, carboxylic acids are an important part of many industrial processes. They are used in the manufacture of pharmaceutical drugs .
Food Industry
Specific applications of thyropropic acid in the food industry are not readily available. However, carboxylic acids and their derivatives are commonly used in the food industry for various purposes . They can be used to adjust the pH of food products, act as preservatives, and contribute to the flavor of certain foods .
Production of Polymers
Although there’s no direct evidence of thyropropic acid being used in the production of polymers, carboxylic acids are known to play a significant role in this field . They are used in the production of poly (lactic acid) (PLA), a biodegradable thermoplastic source for use in 3D printing .
Production of Biopolymers
While there’s no direct evidence of thyropropic acid being used in the production of biopolymers, carboxylic acids are known to play a significant role in this field . They are used in the production of polyhydroxyalkanoates (PHAs), a popular biopolymer that exhibits similar mechanical properties to petrochemical-derived polymers with the added benefit of biodegradability and biocompatibility .
Production of Coatings
Although there’s no direct evidence of thyropropic acid being used in the production of coatings, carboxylic acids are known to play a significant role in this field . They are used in thermal spray methods to produce coatings with enhanced properties such as chemical and environmental deterioration resistance and high thermal stability .
Production of Adhesives
While there’s no direct evidence of thyropropic acid being used in the production of adhesives, carboxylic acids are known to play a significant role in this field . They are used in the production of tissue adhesives, which are promising alternatives to sutures and staples for joining tissues, sealing defects, and immobilizing devices .
Safety and Hazards
Mechanism of Action
Target of Action
Thyropropic acid primarily targets the Thyroid Hormone Receptor Alpha (THRA) and Thyroid Hormone Receptor Beta (THRB) . These receptors are nuclear hormone receptors that play a crucial role in the regulation of metabolic processes and development in the body .
Mode of Action
Thyropropic acid acts as a potent antagonist of thyroid hormone receptors . It binds to the thyroid hormone receptors, thereby inhibiting the normal function of thyroid hormones . This interaction results in changes in the metabolic processes regulated by these hormones .
Biochemical Pathways
These include various metabolic processes, development, and differentiation pathways .
Result of Action
Thyropropic acid, due to its antagonistic action on thyroid hormone receptors, can alter the normal functioning of these hormones, leading to changes in metabolic processes and development . In preclinical models, thyropropic acid has shown antigoitrogenic and anticholesteremic activity.
properties
IUPAC Name |
3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRORTNGXAKZJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198998 | |
Record name | Thyropropic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51-26-3 | |
Record name | Triprop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thyropropic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thyropropic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYROPROPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do thyropropic acid analogs interact with peptide deformylase and what are the downstream effects of this interaction?
A1: The research demonstrates that thyropropic acid analogs, particularly [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, act as competitive inhibitors of Escherichia coli PDF []. This means they compete with the natural substrate for binding to the enzyme's active site. While the exact binding mechanism isn't fully elucidated in the paper, the presence of a carboxylate group is deemed essential for activity, suggesting its involvement in binding to the enzyme. Inhibiting PDF, a metalloenzyme crucial for bacterial protein maturation, ultimately disrupts bacterial growth and proliferation.
Q2: What is the structure-activity relationship (SAR) observed for thyropropic acid analogs in inhibiting peptide deformylase?
A2: The study identifies key structural features impacting the inhibitory activity of thyropropic acid analogs against PDF []:
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